Cas no 1780195-99-4 (Methyl 6-amino-5-bromo-2-methylnicotinate)
Methyl 6-amino-5-bromo-2-methylnicotinate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 6-amino-5-bromo-2-methylnicotinate
- methyl 6-amino-5-bromo-2-methylpyridine-3-carboxylate
- A937494
- 6-Amino-5-bromo-2-methylnicotinic acid methyl ester
- EN300-6329341
- E81716
- methyl 6-amino-5-bromo-2-methyl-pyridine-3-carboxylate
- Z2733468683
- 6-Amino-5-bromo-2-methyl-nicotinic acid methyl ester
- CS-0137618
- 1780195-99-4
-
- MDL: MFCD32647664
- Inchi: 1S/C8H9BrN2O2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3,(H2,10,11)
- InChI Key: LIDBFKVVLAGCHN-UHFFFAOYSA-N
- SMILES: BrC1=C(N)N=C(C)C(C(=O)OC)=C1
Computed Properties
- Exact Mass: 243.98474g/mol
- Monoisotopic Mass: 243.98474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 65.2
Methyl 6-amino-5-bromo-2-methylnicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1050848-1g |
methyl 6-amino-5-bromo-2-methylpyridine-3-carboxylate |
1780195-99-4 | 95% | 1g |
$785 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1050848-2g |
methyl 6-amino-5-bromo-2-methylpyridine-3-carboxylate |
1780195-99-4 | 95% | 2g |
$1265 | 2024-07-28 | |
| Enamine | EN300-6329341-0.05g |
methyl 6-amino-5-bromo-2-methylpyridine-3-carboxylate |
1780195-99-4 | 95% | 0.05g |
$245.0 | 2023-07-07 | |
| Enamine | EN300-6329341-0.1g |
methyl 6-amino-5-bromo-2-methylpyridine-3-carboxylate |
1780195-99-4 | 95% | 0.1g |
$366.0 | 2023-07-07 | |
| Enamine | EN300-6329341-0.25g |
methyl 6-amino-5-bromo-2-methylpyridine-3-carboxylate |
1780195-99-4 | 95% | 0.25g |
$524.0 | 2023-07-07 | |
| Enamine | EN300-6329341-0.5g |
methyl 6-amino-5-bromo-2-methylpyridine-3-carboxylate |
1780195-99-4 | 95% | 0.5g |
$824.0 | 2023-07-07 | |
| Enamine | EN300-6329341-1.0g |
methyl 6-amino-5-bromo-2-methylpyridine-3-carboxylate |
1780195-99-4 | 95% | 1.0g |
$1057.0 | 2023-07-07 | |
| Enamine | EN300-6329341-2.5g |
methyl 6-amino-5-bromo-2-methylpyridine-3-carboxylate |
1780195-99-4 | 95% | 2.5g |
$2071.0 | 2023-07-07 | |
| Enamine | EN300-6329341-5.0g |
methyl 6-amino-5-bromo-2-methylpyridine-3-carboxylate |
1780195-99-4 | 95% | 5.0g |
$3065.0 | 2023-07-07 | |
| Enamine | EN300-6329341-10.0g |
methyl 6-amino-5-bromo-2-methylpyridine-3-carboxylate |
1780195-99-4 | 95% | 10.0g |
$4545.0 | 2023-07-07 |
Methyl 6-amino-5-bromo-2-methylnicotinate Suppliers
Methyl 6-amino-5-bromo-2-methylnicotinate Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on Methyl 6-amino-5-bromo-2-methylnicotinate
Methyl 6-amino-5-bromo-2-methylnicotinate (CAS No. 1780195-99-4): A Key Intermediate in Modern Pharmaceutical Research
Methyl 6-amino-5-bromo-2-methylnicotinate (CAS No. 1780195-99-4) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular formula and structural configuration make it particularly valuable for researchers exploring novel therapeutic agents.
The< strong>naming convention of this compound provides a clear insight into its chemical composition. The prefix "methyl" indicates the presence of a methyl ester group, while the suffix "-ate" suggests an acidic nature derived from nicotinic acid. The substituents "6-amino," "5-bromo," and "2-methylnicotinate" further specify the positions and types of functional groups attached to the nicotinic backbone. This precise nomenclature is essential for ensuring accurate communication among scientists and for compliance with international chemical naming standards.
In recent years, the demand for< strong>high-purity intermediates in pharmaceutical synthesis has surged, driven by the increasing complexity of drug molecules and the need for more efficient synthetic pathways. Methyl 6-amino-5-bromo-2-methylnicotinate stands out as one such intermediate due to its versatility in facilitating multiple synthetic transformations. Its reactivity allows for further functionalization, making it a preferred choice for chemists working on drug discovery programs.
The< strong>structural motif of this compound, featuring both amino and bromo substituents, makes it an attractive scaffold for medicinal chemists. The amino group can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding affinity, while the bromo group offers a handle for further chemical modifications via cross-coupling reactions. These properties have been leveraged in several recent studies aimed at developing novel small-molecule inhibitors.
One of the most compelling applications of Methyl 6-amino-5-bromo-2-methylnicotinate lies in its role as a precursor to nicotinamide derivatives. Nicotinamide, a form of vitamin B3, is well-known for its role in cellular metabolism and has been extensively studied for its potential health benefits. Researchers have been exploring modified nicotinamide analogs as candidates for treating various metabolic disorders and inflammatory conditions. The< strong>CAS number 1780195-99-4 ensures traceability and quality control, making it a reliable starting material for such investigations.
Recent advancements in synthetic methodologies have highlighted the importance of< strong>efficient synthetic routes to complex molecules. Methyl 6-amino-5-bromo-2-methylnicotinate has been utilized in several innovative synthetic strategies that showcase the power of modern organic chemistry. For instance, it has been employed in multi-step syntheses where sequential functional group transformations lead to highly complex drug-like molecules with tailored biological activities.
The< strong>brominated aromatic ring present in this compound is particularly noteworthy, as bromine atoms are frequently incorporated into pharmaceuticals due to their ability to enhance metabolic stability and binding affinity. This feature has made Methyl 6-amino-5-bromo-2-methylnicotinate a valuable building block in the synthesis of kinase inhibitors, which are among the most widely used classes of drugs for treating cancers and inflammatory diseases.
In conclusion, Methyl 6-amino-5-bromo-2-methylnicotinate (CAS No. 1780195-99-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for researchers striving to develop innovative therapeutic agents. As our understanding of biological pathways continues to evolve, compounds like this will play an increasingly critical role in shaping the future of medicine.
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